2'-Fluoro-6'-(trifluoromethyl)acetophenone

Catalog No.
S708252
CAS No.
174013-29-7
M.F
C9H6F4O
M. Wt
206.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Fluoro-6'-(trifluoromethyl)acetophenone

CAS Number

174013-29-7

Product Name

2'-Fluoro-6'-(trifluoromethyl)acetophenone

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

InChI

InChI=1S/C9H6F4O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3

InChI Key

IYMYYQMPOBPRPU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=C1F)C(F)(F)F

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)C(F)(F)F

Aryl Fluorinated Building Block

2'-Fluoro-6'-(trifluoromethyl)acetophenone is classified as an aryl fluorinated building block. This means it's a chemical compound containing a fluorinated aromatic ring (aryl) and an acetyl functional group (building block) [, ]. Due to the presence of the fluorine atom and the trifluoromethyl group, this molecule possesses unique properties that make it valuable in various scientific research applications.

Potential Applications in Organic Synthesis

The specific research applications of 2'-Fluoro-6'-(trifluoromethyl)acetophenone haven't been extensively explored in scientific literature. However, its structural features suggest potential applications in organic synthesis, particularly as a precursor for the synthesis of more complex molecules [, , ].

  • Fluorine's Role: The presence of fluorine can influence the reactivity of the molecule, making it more susceptible to certain types of chemical reactions. This can be advantageous in the design and synthesis of novel functional materials [].
  • Trifluoromethyl Group's Influence: The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can affect the electronic properties of the molecule. This can be useful in controlling the regioselectivity (directing the position) of further chemical transformations [, ].

Molecular Structure Analysis

The key feature of 2'-Fluoro-6'-(trifluoromethyl)acetophenone is the presence of a fluorine atom at the 2' position and a trifluoromethyl group (CF3) at the 6' position of the aromatic ring (benzene) connected to an acetyl group (COCH3) at the 1' position. The fluorine atom and trifluoromethyl group are electron-withdrawing substituents, meaning they pull electron density away from the ring. This can affect the reactivity of the molecule in various ways.


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the fluorine and trifluoromethyl groups might deactivate the aromatic ring towards nucleophilic aromatic substitution reactions compared to unsubstituted acetophenone.
  • Heck Reaction: The presence of the double bond in the acetyl group suggests the possibility of undergoing Heck reactions, a common method for creating carbon-carbon bonds between an alkene and an aryl halide or triflate.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to its relatively high molecular weight.
  • Melting Point: Expected to be above room temperature due to the presence of the aromatic ring and the bulky trifluoromethyl group.
  • Boiling Point: Expected to be high due to the combined effect of the aromatic ring and the polar carbonyl group (C=O).
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, or acetone due to the aromatic ring, but with limited solubility in water due to the hydrophobic nature of the molecule.
  • Potential irritant: Fluorinated compounds can be irritating to the skin, eyes, and respiratory system.
  • Proper handling: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a fume hood.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2'-Fluoro-6'-(trifluoromethyl)acetophenone

Dates

Modify: 2023-08-15

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